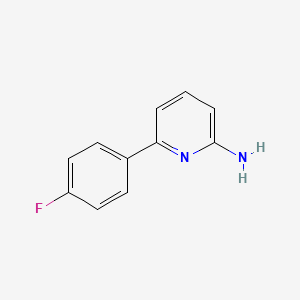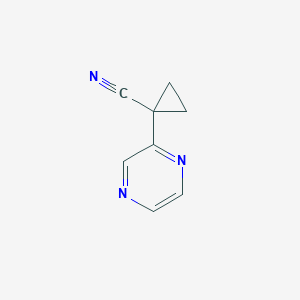
1-(Pyrazin-2-YL)cyclopropanecarbonitrile
概要
説明
“1-(Pyrazin-2-YL)cyclopropanecarbonitrile” is a chemical compound with the molecular formula C8H7N3 . It is a chemical reagent used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and related compounds has been reported in the literature . For example, one method involves the reaction of 2-fluoropyrazine with cyclopropyl nitrile in the presence of sodium hexamethyldisilazane . Another method involves the reaction of 2-fluoropyrazine with cyclopropyl nitrile in the presence of potassium hexamethylsilazane .科学的研究の応用
Pyrazine Derivatives and Their Pharmacological Effects
Pyrazines, including derivatives like "1-(Pyrazin-2-YL)cyclopropanecarbonitrile," are notable for their broad spectrum of pharmacological effects. Research has shown that pyrazine derivatives possess diverse pharmacological properties, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatments for arteriosclerosis, and antiviral activities. The synthesis and applications of pyrazine derivatives have been a focal point in scientific research due to their occurrence in nature and their significant pharmacological effects, prompting further studies aimed at rationalizing and developing more effective compounds for clinical use (Ferreira & Kaiser, 2012).
Inhibitory Effects on Cytochrome P450 Isoforms
The selectivity and potency of chemical inhibitors, including pyrazine derivatives, play a crucial role in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. Pyrazine derivatives are investigated for their selectivity towards different CYP isoforms, which is essential for understanding drug-drug interactions and for the development of new therapeutic agents with minimized adverse effects (Khojasteh et al., 2011).
Synthesis and Chemistry of Hexasubstituted Pyrazolines
The synthesis of pyrazolines, including structurally unique hexasubstituted variants, is an area of interest due to their potential applications in developing new therapeutic agents. Techniques such as thermolysis and autoxidation have been explored for the synthesis of pyrazolines, offering insights into creating compounds with significant biological activities (Baumstark et al., 2013).
Pyrazoline Derivatives as Anticancer Agents
Pyrazoline derivatives have been extensively studied for their anticancer properties. Research focusing on the synthesis of pyrazoline derivatives aims to showcase their potential as effective anticancer agents, highlighting the importance of these compounds in the development of new therapeutic strategies for cancer treatment (Ray et al., 2022).
Pyrazinamide: An Important Anti-tuberculous Agent
Pyrazinamide, a compound related to pyrazine derivatives, plays a crucial role in the treatment of tuberculosis. Its significance in pharmaceutical and chemical industries is underscored by research into its chemical synthesis, biotransformation preparation, and the advantages it offers over other methods in terms of reaction conditions, output, and purity (Yuguo, 2010).
将来の方向性
The future directions for research on “1-(Pyrazin-2-YL)cyclopropanecarbonitrile” and related compounds could involve further studies on their synthesis, chemical reactions, and potential biological activities. For instance, more research could be done to explore their potential as anti-tubercular agents .
特性
IUPAC Name |
1-pyrazin-2-ylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-6-8(1-2-8)7-5-10-3-4-11-7/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBMNUXYRRTFGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729244 | |
| Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159734-50-5 | |
| Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


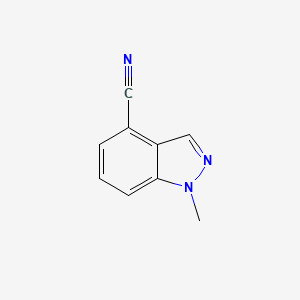


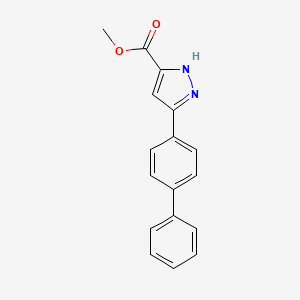
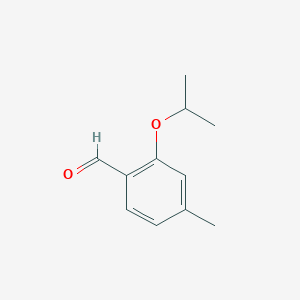

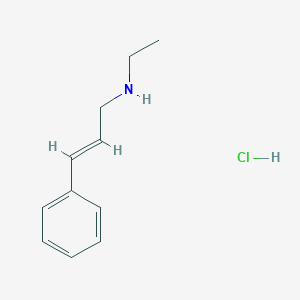
![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/structure/B3086471.png)
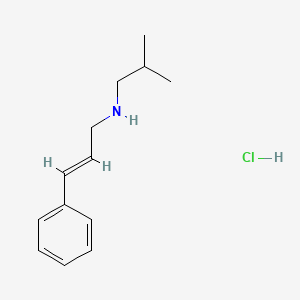
![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)
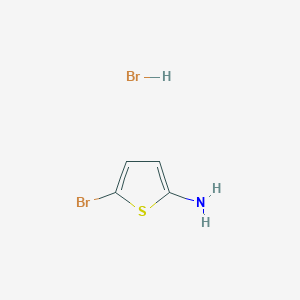
![6-Aminoimidazo[1,2-a]pyrazine](/img/structure/B3086519.png)
